1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Overview
Description
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is a chemical compound with the CAS Number: 761440-64-6. It has a linear formula of C12H14N2O4 .
Synthesis Analysis
The synthesis of this compound starts from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis
The IUPAC name of this compound is 1-(3-methoxy-4-nitrophenyl)-4-piperidinone. The InChI code is 1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are mainly oxidation reactions. Sodium chlorite is used as an oxidizing agent to convert the piperidine cycle to the corresponding lactam .Scientific Research Applications
Pharmaceutical Industry
Piperidines, which include “1-(3-Methoxy-4-nitrophenyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Various Piperidine Derivatives
This compound plays a significant role in the synthesis of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound is used in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Antiviral Applications
Compounds with a piperidin-4-one nucleus, like “1-(3-Methoxy-4-nitrophenyl)piperidin-4-one”, have shown antiviral activities .
Antitumor Applications
These compounds have also been studied for their antitumor properties .
Central Nervous System Stimulant
They have been found to stimulate the central nervous system .
Analgesic Applications
Research has shown that these compounds have analgesic (pain-relieving) properties .
Anticancer and Antimicrobial Activities
Finally, these compounds have demonstrated anticancer and antimicrobial activities .
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVGKNTWOBCSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649783 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
761440-64-6 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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